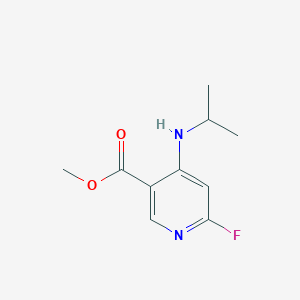

Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate

Descripción general

Descripción

Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is a chemical compound with the molecular formula C10H13FN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate typically involves the reaction of 6-fluoro-4-chloropyridine-3-carboxylic acid with isopropylamine, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of Methyl 6-fluoro-4-(isopropylamino)pyridine

Actividad Biológica

Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate (chemical formula: C₁₀H₁₃FN₂O₂; molecular weight: 212.22 g/mol) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic and receptor-mediated pathways. This article synthesizes findings from diverse sources to elucidate the biological activity of this compound, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a fluorine atom, an isopropylamino group, and a carboxylate ester. This unique configuration may contribute to its biological activity by influencing its interaction with biological targets.

Research indicates that this compound may function as an inhibitor of specific enzymes and receptors:

- HIV-1 Integrase Inhibition : This compound has been studied as a potential inhibitor of HIV-1 integrase, an essential enzyme for viral replication. The structure-activity relationship (SAR) analysis suggests that substituents at various positions on the pyridine ring can significantly affect the inhibitory potency against HIV-1 integrase. For instance, compounds with isopropyl substitutions demonstrated enhanced activity compared to those with simpler alkyl groups .

- Antiviral Activity : In vitro studies have shown that derivatives of this compound exhibit antiviral properties against HIV-1, with some demonstrating IC50 values in the low micromolar range. The presence of the fluorine atom appears to enhance the binding affinity to the integrase enzyme, contributing to its inhibitory action .

Table 1: Summary of Biological Activity Studies

Case Study: Antiviral Efficacy

In one study, this compound was evaluated alongside other pyridine derivatives for their ability to inhibit HIV-1 integrase. The results indicated that modifications at the 4-position significantly influenced antiviral potency, with isopropyl and fluorine substitutions enhancing efficacy .

Toxicological Profile

While the compound shows promising biological activity, its safety profile remains a critical consideration. Preliminary toxicity studies suggest that while it exhibits some cytotoxicity against cancer cell lines, it maintains acceptable viability in normal cell lines at therapeutic concentrations. Further studies are required to fully establish its safety and tolerability in vivo.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is primarily recognized for its role as a precursor in the synthesis of various pharmaceutical agents. Its structural features make it suitable for modifications that can lead to compounds with enhanced biological activities.

Table 1: Structural Modifications and Their Biological Activities

| Compound | Modification | Activity |

|---|---|---|

| A | Methyl group at position 3 | Increased anti-HIV activity |

| B | Fluorine substitution | Enhanced selectivity for target enzymes |

| C | Isopropylamino group | Improved binding affinity to receptors |

Synthesis of Antiviral Agents

Recent studies have highlighted the compound's utility in synthesizing inhibitors targeting HIV-1 integrase and protease. The presence of the pyridine ring is crucial for the biological activity of these inhibitors. For instance, derivatives synthesized from this compound demonstrated significant inhibitory effects against HIV-1 integrase at submicromolar concentrations, indicating its potential as a lead compound in antiviral drug development .

Cancer Treatment

The selective inhibition of ataxia telangiectasia mutated (ATM) kinase by derivatives of this compound has been explored in cancer therapy. ATM kinase plays a critical role in DNA damage response pathways. Compounds derived from this base structure have shown promise as selective modulators for cancer treatment, minimizing off-target effects typically associated with broader kinase inhibitors .

Case Study: ATM Kinase Inhibition

- Objective : To evaluate the efficacy of this compound derivatives in inhibiting ATM kinase.

- Results : The derivatives exhibited potent ATM kinase inhibitory activity with IC50 values significantly lower than those of traditional chemotherapeutics, suggesting a targeted approach to cancer treatment.

Development of Diagnostic Agents

The compound is also being investigated for its potential use in imaging techniques, particularly in positron emission tomography (PET). The incorporation of fluorine isotopes into the structure allows for enhanced imaging capabilities, providing insights into metabolic processes and disease states in vivo .

Propiedades

IUPAC Name |

methyl 6-fluoro-4-(propan-2-ylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-6(2)13-8-4-9(11)12-5-7(8)10(14)15-3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPURDSNYGELHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC=C1C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.